molecular formula C20H25N10O9P B12064699 Deoxyadenylyl-(3'-5')-deoxyguanosine

Deoxyadenylyl-(3'-5')-deoxyguanosine

Cat. No.: B12064699
M. Wt: 580.4 g/mol
InChI Key: HCGVHZGSMKEALA-UHFFFAOYSA-N
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Description

Deoxyadenylyl-(3’-5’)-deoxyguanosine is a dinucleoside monophosphate composed of two nucleosides, deoxyadenosine and deoxyguanosine, linked by a phosphodiester bond between the 3’ hydroxyl group of deoxyadenosine and the 5’ hydroxyl group of deoxyguanosine. This compound is a key structural component of DNA, playing a crucial role in the storage and transmission of genetic information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxyadenylyl-(3’-5’)-deoxyguanosine typically involves the protection of the hydroxyl groups of the nucleosides, followed by the formation of the phosphodiester bond. One common method is the use of phosphoramidite chemistry, where protected deoxyadenosine and deoxyguanosine are activated with a phosphoramidite reagent and then coupled under mild acidic conditions to form the desired dinucleoside monophosphate .

Industrial Production Methods

Industrial production of deoxyadenylyl-(3’-5’)-deoxyguanosine often employs automated DNA synthesizers, which use solid-phase synthesis techniques. These machines sequentially add nucleotides to a growing chain, ensuring high efficiency and purity. The process involves cycles of deprotection, coupling, capping, and oxidation steps to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

Deoxyadenylyl-(3’-5’)-deoxyguanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products of these reactions include various modified nucleosides and nucleotides, which can have significant biological implications .

Scientific Research Applications

Deoxyadenylyl-(3’-5’)-deoxyguanosine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of deoxyadenylyl-(3’-5’)-deoxyguanosine involves its incorporation into DNA, where it participates in the formation of the double helix structure. The molecular targets include DNA polymerases, which recognize and incorporate this compound during DNA replication. The pathways involved are those of nucleotide metabolism and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Deoxyadenylyl-(3’-5’)-deoxythymidine
  • Deoxyadenylyl-(3’-5’)-deoxycytidine
  • Deoxyguanylyl-(3’-5’)-deoxyadenosine

Uniqueness

Deoxyadenylyl-(3’-5’)-deoxyguanosine is unique due to its specific base pairing properties and its role in forming stable DNA structures. Compared to other dinucleoside monophosphates, it has distinct chemical reactivity and biological functions .

Properties

Molecular Formula

C20H25N10O9P

Molecular Weight

580.4 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H25N10O9P/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33)

InChI Key

HCGVHZGSMKEALA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O

Origin of Product

United States

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